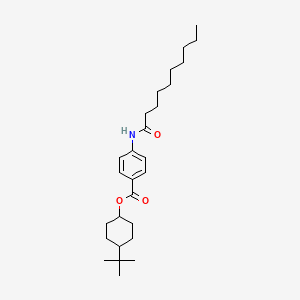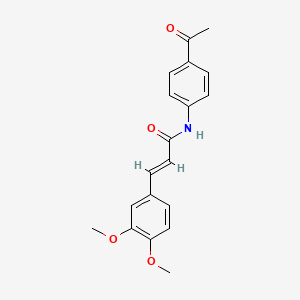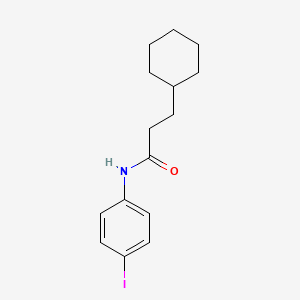![molecular formula C29H23N2OPS B15015085 (Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE is a complex organic compound with a unique structure that includes cyano, formamido, triphenylphosphonium, and sulfanide groups
Preparation Methods
The synthesis of [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and formamido groups. Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE can be compared with other similar compounds, such as those used in Suzuki–Miyaura coupling reactions . These compounds share some structural features but differ in their specific functional groups and reactivity. The uniqueness of [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE lies in its combination of cyano, formamido, triphenylphosphonium, and sulfanide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H23N2OPS |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]-4-methylbenzamide |
InChI |
InChI=1S/C29H23N2OPS/c1-22-17-19-23(20-18-22)28(32)31-29(34)27(21-30)33(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,1H3,(H,31,32,34) |
InChI Key |
VXYAMBASRCGELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15015013.png)
![2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15015028.png)

![2-[(2Z)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15015036.png)
![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)

![N'-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15015061.png)
![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B15015104.png)
